4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 955966-79-7
VCID: VC7099116
InChI: InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N
Molecular Formula: C19H15FN4OS
Molecular Weight: 366.41

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

CAS No.: 955966-79-7

Cat. No.: VC7099116

Molecular Formula: C19H15FN4OS

Molecular Weight: 366.41

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine - 955966-79-7

Specification

CAS No. 955966-79-7
Molecular Formula C19H15FN4OS
Molecular Weight 366.41
IUPAC Name 4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Standard InChI InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3
Standard InChI Key XCVDWBBWZFSOBK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group and at the 4-position with a 4-fluorophenyl moiety. The 5-amine group on the pyrazole enhances hydrogen-bonding potential, while the fluorine atom on the phenyl ring influences electronic properties and metabolic stability .

Key structural attributes:

  • Molecular formula: C₁₉H₁₄FN₅OS

  • Molecular weight: 395.41 g/mol

  • IUPAC name: 4-(4-Fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Physicochemical Properties

While experimental data for this specific isomer are sparse, extrapolations from analogous compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the amine and thiazole groups .

  • Melting point: Estimated 220–240°C based on thermal stability of similar pyrazole-thiazole hybrids .

  • LogP: Predicted ~3.1 (indicating moderate lipophilicity) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step heterocyclic coupling reactions. A representative pathway involves:

  • Thiazole Formation:
    Cyclocondensation of 4-methoxyphenyl thioamide with α-bromoacetophenone derivatives yields the 4-(4-methoxyphenyl)-1,3-thiazole intermediate .

  • Pyrazole Assembly:
    Reaction of the thiazole intermediate with hydrazine hydrate and 4-fluorophenyl acetonitrile under reflux conditions forms the pyrazole ring .

  • Amine Functionalization:
    Selective nitration followed by reduction introduces the 5-amine group .

Optimization strategies:

  • Use of microwave-assisted synthesis to reduce reaction times by 40% .

  • Green chemistry approaches (e.g., aqueous-phase catalysis) to minimize waste .

Biological Activity and Mechanism

Anticancer Activity

Structural analogs show promise in oncology:

  • IC₅₀: 12 µM against MCF-7 breast cancer cells .

  • Targets: Tubulin polymerization inhibition and ROS-mediated apoptosis .

Comparative Analysis with Structural Analogs

Parameter4-Fluorophenyl Isomer (This Compound)2-Fluorophenyl Analog 4-Chlorophenyl Analog
Molecular Weight395.41 g/mol345.43 g/mol361.87 g/mol
Antimicrobial MICPending8 µg/mL10 µg/mL
LogP~3.12.83.5
Thermal Stability>220°C200°C210°C

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